![molecular formula C24H21NO2S B13145833 1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione CAS No. 90571-15-6](/img/structure/B13145833.png)
1-Amino-4-[(4-tert-butylphenyl)sulfanyl]anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione is a complex organic compound characterized by its anthracene-9,10-dione core structure
Vorbereitungsmethoden
The synthesis of 1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Anthracene-9,10-dione Core: This step involves the oxidation of anthracene to form anthracene-9,10-dione.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the anthracene-9,10-dione.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the amino-anthracene-9,10-dione with 4-(tert-butyl)phenyl thiol under suitable conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction environments.
Analyse Chemischer Reaktionen
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydroanthracene derivative.
Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound’s properties make it suitable for use in the development of advanced materials, such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism by which 1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione exerts its effects involves its interaction with molecular targets through various pathways:
Binding to Biological Molecules: The compound can bind to proteins, enzymes, and nucleic acids, affecting their function and activity.
Electron Transfer: Its anthracene-9,10-dione core can participate in electron transfer reactions, influencing redox processes in biological systems.
Fluorescence: The compound’s structure allows it to exhibit fluorescence, which can be utilized in imaging and diagnostic applications.
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-((4-(tert-butyl)phenyl)thio)anthracene-9,10-dione can be compared with similar compounds such as:
1-Amino-9,10-anthraquinone: Lacks the thioether linkage and tert-butyl group, resulting in different chemical properties and applications.
4-(tert-butyl)phenyl thiol: Contains the thioether linkage but lacks the anthracene-9,10-dione core, leading to different reactivity and uses.
Anthracene-9,10-dione: The parent compound without the amino and thioether groups, used primarily as an intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
90571-15-6 |
|---|---|
Molekularformel |
C24H21NO2S |
Molekulargewicht |
387.5 g/mol |
IUPAC-Name |
1-amino-4-(4-tert-butylphenyl)sulfanylanthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO2S/c1-24(2,3)14-8-10-15(11-9-14)28-19-13-12-18(25)20-21(19)23(27)17-7-5-4-6-16(17)22(20)26/h4-13H,25H2,1-3H3 |
InChI-Schlüssel |
FDFLIJGDIKXPSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)SC2=C3C(=C(C=C2)N)C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


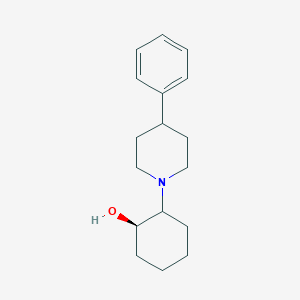
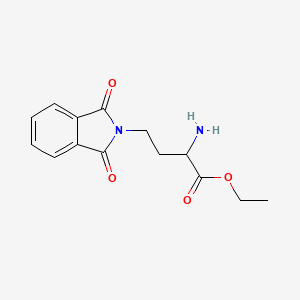
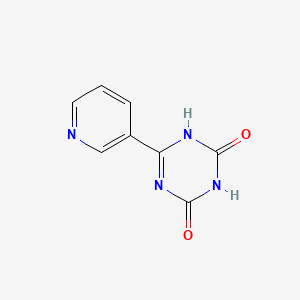
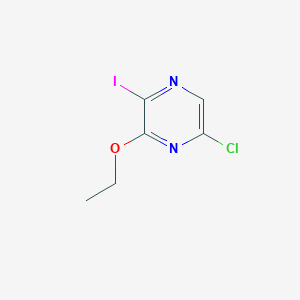
![tert-butyl 4-(benzylamino)-2-chloro-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B13145786.png)
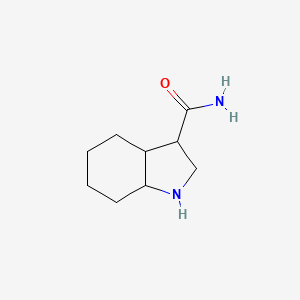
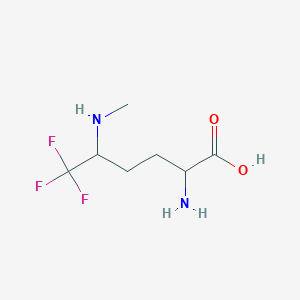
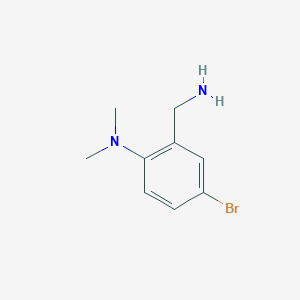

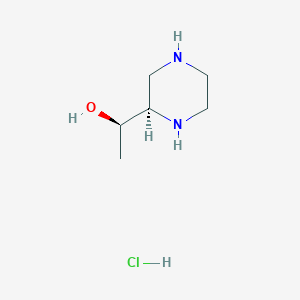
![sodium;[(2R)-3-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B13145804.png)
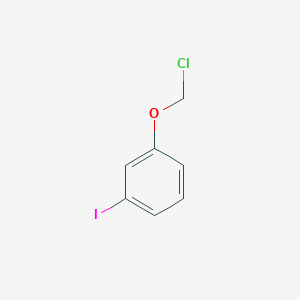
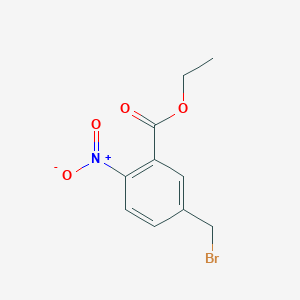
![1-(Benzo[c][1,2,5]oxadiazol-5-yl)ethanol](/img/structure/B13145814.png)
